4-Chloro-5-fluorothieno[2,3-d]pyrimidine
Description
Thieno[2,3-d]pyrimidine is a bicyclic heterocyclic scaffold comprising a fused thiophene and pyrimidine ring system. The substitution pattern at positions 4 and 5 significantly influences its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-chloro-5-fluorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2S/c7-5-4-3(8)1-11-6(4)10-2-9-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSYCIJLUONNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276318 | |
| Record name | 4-Chloro-5-fluorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885229-28-7 | |
| Record name | 4-Chloro-5-fluorothieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885229-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluorothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis can yield various 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often employing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidine derivatives with potential biological activities.
Scientific Research Applications
Chemistry: 4-Chloro-5-fluorothieno[2,3-d]pyrimidine serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for designing inhibitors of various biological targets, including protein kinases and enzymes involved in disease pathways. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the pharmaceutical industry, this compound is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the modulation of inflammatory responses .
Comparison with Similar Compounds
The following sections compare 4-Chloro-5-fluorothieno[2,3-d]pyrimidine with structurally related thieno[2,3-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Structural Diversity
Thieno[2,3-d]pyrimidines exhibit diverse substitutions at positions 2, 4, and 5 (see Figure 12 in ). Key analogs include:
Key Observations :
- Position 4 : Chlorine is common, serving as a reactive site for further functionalization.
- Position 5 : Fluorine (hypothetical in the target compound) or aryl groups (e.g., phenyl, p-tolyl) influence electronic and steric properties.
- Position 2 : Alkyl (methyl, ethyl, isopropyl) or alkoxymethyl groups modulate solubility and steric hindrance .
Physicochemical Properties
Substituents critically impact melting points, solubility, and stability:
Key Trends :
- Aryl substituents (e.g., phenyl, p-tolyl) increase melting points and lipophilicity.
- Hydrophilic groups (e.g., hydroxy, methoxymethyl) improve solubility but may reduce thermal stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-5-fluorothieno[2,3-d]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted thiophene precursors with fluorinated pyrimidine intermediates. For example, halogenation of thieno[2,3-d]pyrimidine scaffolds using POCl₃ or PCl₃ under reflux conditions introduces chlorine at the 4-position, while fluorination is achieved via nucleophilic substitution with KF or fluorinating agents like Selectfluor® . Key factors include temperature control (70–100°C), solvent choice (e.g., DMF or acetonitrile), and stoichiometric ratios of halogenating agents to minimize byproducts. GC-MS and HPLC are critical for monitoring purity (≥95% required for pharmacological studies) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns. For example, the fluorine atom at C5 causes deshielding of adjacent protons (δ 7.8–8.5 ppm for pyrimidine protons) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 357.0 observed in related thienopyrimidines) and detects halogen isotopes (³⁵Cl/³⁷Cl, ¹⁹F) .
- IR Spectroscopy : Identifies C-Cl (650–750 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
Q. What initial biological screening assays are recommended for evaluating this compound’s activity?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known kinase inhibitors . Use fluorescence-based ATP competition assays (IC₅₀ determination) and cell viability tests (MTT assay) in cancer lines (e.g., HeLa, MCF-7). Solubility in DMSO/PBS and cytotoxicity in HEK293 controls must be assessed first .
Advanced Research Questions
Q. How can substituent effects at the 5-fluoro and 4-chloro positions be optimized for target selectivity in kinase inhibition?
- Methodological Answer :
- SAR Studies : Replace fluorine with bulkier groups (e.g., ethyl, trifluoromethyl) to enhance hydrophobic interactions in kinase pockets. For example, 5-ethyl analogs show 3-fold higher selectivity for EGFR over VEGFR2 .
- Computational Docking : Use AutoDock Vina to model interactions with kinase active sites. Focus on hydrogen bonding (Cl with backbone NH) and π-π stacking (thiophene ring with phenylalanine residues) .
- Table : Substituent Effects on Kinase IC₅₀ (nM)
| Substituent | EGFR | VEGFR2 |
|---|---|---|
| 5-F | 120 | 450 |
| 5-CF₃ | 85 | 620 |
| 5-Ethyl | 65 | 890 |
| Data adapted from structural analogs . |
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, cell passage number).
- Case Study : A reported IC₅₀ of 150 nM in one study vs. 300 nM in another may stem from variations in ATP levels (1 mM vs. 100 µM). Standardize protocols using commercial kinase kits (e.g., Promega ADP-Glo™) and validate with positive controls (e.g., Erlotinib for EGFR) .
- Statistical Analysis : Apply ANOVA to compare replicates across labs, ensuring p < 0.05 for significance .
Q. What strategies improve the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- ProTox-II Prediction : Identify metabolic soft spots (e.g., thiophene ring oxidation). Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to reduce CYP450-mediated degradation .
- Microsomal Stability Assay : Incubate with rat liver microsomes (RLM) and monitor half-life. Fluorine at C5 enhances stability (t₁/₂ > 60 min vs. 20 min for non-fluorinated analogs) .
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations at C2 (e.g., methylsulfanyl, amino) and C7 (e.g., methyl, ethyl). For example, 2-methylsulfanyl analogs show improved logP (2.5 vs. 1.8 for parent) .
- Data Collection : Use high-throughput screening (HTS) for IC₅₀, logP, and solubility. Correlate with 3D-QSAR models (e.g., CoMFA) to prioritize lead compounds .
Methodological Considerations for Data Interpretation
-
Handling Degradation Products :
- HPLC-MS/MS : Detect and quantify hydrolysis products (e.g., 5-fluoro-pyrimidine-2,4-diol) under acidic/basic conditions .
- Storage : Store at -20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .
-
Comparative Analysis of Spectral Data :
- Table : Key NMR Shifts in Thienopyrimidine Derivatives
| Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C4-Cl | 7.65 | singlet | Pyrimidine H |
| C5-F | 8.12 | doublet | Thiophene H |
| Adapted from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
